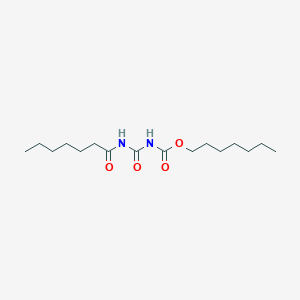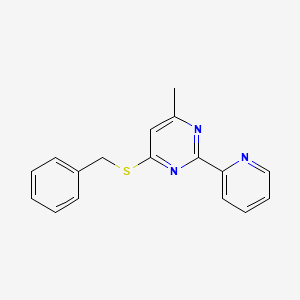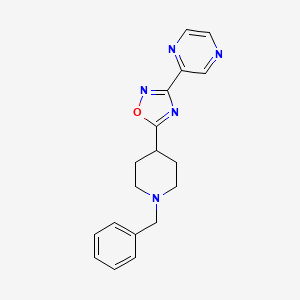![molecular formula C13H17ClN2O3S B7484495 N-[2-chloro-5-(diethylsulfamoyl)phenyl]prop-2-enamide](/img/structure/B7484495.png)
N-[2-chloro-5-(diethylsulfamoyl)phenyl]prop-2-enamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-chloro-5-(diethylsulfamoyl)phenyl]prop-2-enamide: is an organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a sulfonamide group attached to a phenyl ring, which is further substituted with a chloro group and a prop-2-enamide moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-[2-chloro-5-(diethylsulfamoyl)phenyl]prop-2-enamide typically involves the reaction of 2-chloro-5-(diethylsulfamoyl)aniline with acryloyl chloride under basic conditions. The reaction proceeds through the formation of an amide bond between the aniline derivative and the acryloyl chloride. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and automated systems to control the reaction parameters precisely. The purification of the final product is typically achieved through recrystallization or chromatographic techniques.
化学反应分析
Types of Reactions: N-[2-chloro-5-(diethylsulfamoyl)phenyl]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The chloro group on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require the use of a base, such as sodium hydroxide, to facilitate the reaction.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted phenyl derivatives, depending on the nucleophile used.
科学研究应用
Chemistry: N-[2-chloro-5-(diethylsulfamoyl)phenyl]prop-2-enamide is used as a building block in organic synthesis
Biology and Medicine: In medicinal chemistry, this compound is investigated for its potential as a pharmacophore in the design of new drugs. Sulfonamides are known for their antibacterial properties, and modifications of this compound could lead to the development of new antimicrobial agents.
Industry: The compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for use in polymer chemistry and the synthesis of advanced materials.
作用机制
The mechanism of action of N-[2-chloro-5-(diethylsulfamoyl)phenyl]prop-2-enamide is primarily related to its ability to interact with biological targets through its sulfonamide group. Sulfonamides are known to inhibit the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid in bacteria. This inhibition leads to the disruption of bacterial growth and replication. The chloro and prop-2-enamide groups may also contribute to the compound’s binding affinity and specificity for its molecular targets.
相似化合物的比较
- N-[2-chloro-5-(diethylsulfamoyl)phenyl]acetamide
- N-[2-chloro-5-(diethylsulfamoyl)phenyl]-2-(4-morpholinyl)acetamide
- 2-chloro-N-(2-chloro-5-diethylsulfamoyl-phenyl)-acetamide
Comparison: N-[2-chloro-5-(diethylsulfamoyl)phenyl]prop-2-enamide is unique due to the presence of the prop-2-enamide moiety, which provides additional reactivity and potential for further chemical modifications. In contrast, similar compounds such as N-[2-chloro-5-(diethylsulfamoyl)phenyl]acetamide lack this functional group and may have different chemical and biological properties. The presence of the morpholinyl group in N-[2-chloro-5-(diethylsulfamoyl)phenyl]-2-(4-morpholinyl)acetamide introduces additional steric and electronic effects, which can influence the compound’s reactivity and interactions with biological targets.
属性
IUPAC Name |
N-[2-chloro-5-(diethylsulfamoyl)phenyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O3S/c1-4-13(17)15-12-9-10(7-8-11(12)14)20(18,19)16(5-2)6-3/h4,7-9H,1,5-6H2,2-3H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQWYNLKMLFWBKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)Cl)NC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-chloro-N-[2-cyano-5-(4-fluorophenyl)thiophen-3-yl]benzamide](/img/structure/B7484429.png)
![8-[(5-Methylimidazo[1,2-a]pyridin-2-yl)methylsulfanyl]quinoline](/img/structure/B7484434.png)
![2,2-dimethyl-N-[4-(2-oxo-2-pyrrolidin-1-ylethyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B7484435.png)

![N-[(2R)-2-hydroxy-2-phenylethyl]-2-(4-oxo-3H-phthalazin-1-yl)acetamide](/img/structure/B7484444.png)
![1-(5-Methyl-6-oxobenzo[b][1,4]benzothiazepin-3-yl)-3-propylurea](/img/structure/B7484450.png)

![N-(4-{[(ethylamino)carbothioyl]amino}phenyl)acetamide](/img/structure/B7484465.png)
![1-[2-(2-Acetylphenoxy)ethylsulfanyl]-4-propyl-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B7484469.png)

![Ethyl 2-[[3-[(4-ethoxyphenyl)sulfonylamino]quinoxalin-2-yl]amino]-4-phenylthiophene-3-carboxylate](/img/structure/B7484501.png)
![N-[4-[3-(1,3-benzothiazol-2-ylsulfanyl)propanoylamino]phenyl]cyclopropanecarboxamide](/img/structure/B7484509.png)

